![molecular formula C6H14Cl2N2 B2706200 3,6-Diazabicyclo[3.2.1]octane;dihydrochloride CAS No. 2287280-88-8](/img/structure/B2706200.png)
3,6-Diazabicyclo[3.2.1]octane;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diazabicyclo[3.2.1]octane;dihydrochloride is a chemical compound with the CAS Number: 2287280-88-8 . It has a molecular weight of 185.1 . The IUPAC name for this compound is (1R,5S)-3,6-diazabicyclo[3.2.1]octane dihydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3,6-Diazabicyclo[3.2.1]octane;dihydrochloride is 1S/C6H12N2.2ClH/c1-5-2-7-4-6(1)8-3-5;;/h5-8H,1-4H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
3,6-Diazabicyclo[3.2.1]octane;dihydrochloride is a powder that is stored at room temperature .Applications De Recherche Scientifique
Analgesic Applications
A series of compounds structurally related to 3,8-diazabicyclo[3.2.1]octane showed significant analgesic effects in various assays, demonstrating an increase in pain threshold and protection in mouse abdominal constriction tests. These effects were associated with the involvement of the nicotinic system, confirmed by binding studies showing high affinity for specific nAChR subtypes, and functional activity studies on different cell lines (Barlocco et al., 1998). Another study confirmed the opioid-like activity of 3,8-diazabicyclo[3.2.1]octane derivatives, which showed high affinity and selectivity for the μ opioid receptor, inhibiting the nociceptive response in various tests, and displaying tolerance and withdrawal syndrome similar to morphine (Fadda et al., 1997).
Antiarrhythmic and Cardiovascular Effects
Novel derivatives of 3,7-diheterabicyclo[3.3.1]nonanes, including those similar to 3,6-Diazabicyclo[3.2.1]octane, showed predominant class III antiarrhythmic activity in post-infarction dog models. These compounds prolonged the ventricular effective refractory period, indicating potential use in antiarrhythmic therapy (Garrison et al., 1996). Additionally, compounds like KC 8857, structurally related to 3,6-Diazabicyclo[3.2.1]octane, were tested for their ability to restore myocardial function mainly by decreasing heart rate without negative inotropism, indicating potential use in treating exercise-induced myocardial ischemia (Grohs et al., 1989).
Antipsychotic and Anxiolytic Effects
Compounds structurally related to 3,6-Diazabicyclo[3.2.1]octane demonstrated unexpected antipsychotic-like activity. For example, PTAC, a potent muscarinic receptor ligand related to this structure, exhibited functional dopamine receptor antagonism, suggesting a new approach in the medical treatment of schizophrenia and possibly other psychiatric conditions (Bymaster et al., 1998).
Neurological Applications
Derivatives of 3,7-diazabicyclo[3.3.1]nonane demonstrated high activity as positive allosteric modulators of AMPA receptors of the CNS, significantly improving memory in animal models. This suggests potential application in treating various psychoneurological diseases (Grigoriev et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mécanisme D'action
Target of Action
The primary targets of 3,6-Diazabicyclo[32Structurally similar compounds have been known to interact with nicotinic acetylcholine receptors .
Mode of Action
The specific mode of action of 3,6-Diazabicyclo[32It can be inferred that, like other similar compounds, it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
The exact biochemical pathways affected by 3,6-Diazabicyclo[32Given its potential interaction with nicotinic acetylcholine receptors, it may influence neurotransmission and other related pathways .
Result of Action
The molecular and cellular effects of the action of 3,6-Diazabicyclo[32Its potential interaction with nicotinic acetylcholine receptors suggests it may influence neuronal activity .
Propriétés
IUPAC Name |
3,6-diazabicyclo[3.2.1]octane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-5-2-7-4-6(1)8-3-5;;/h5-8H,1-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZLAZYXTRDCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1NC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2706117.png)
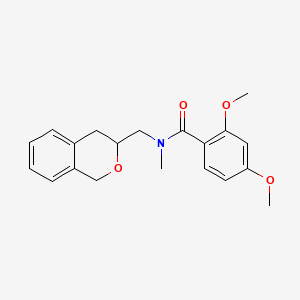
![2-cyano-N-(2-phenoxyphenyl)-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2706120.png)
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2706121.png)
![[(1S,2R)-2-Pyrrolidin-1-ylcyclopentyl]methanamine](/img/structure/B2706122.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide](/img/structure/B2706123.png)
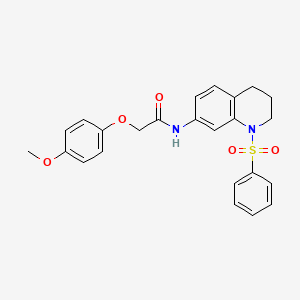
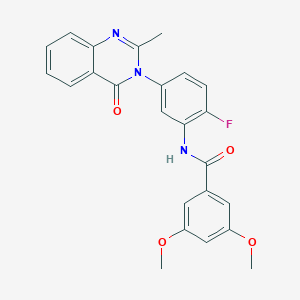
![2-Cyclobutyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2706127.png)
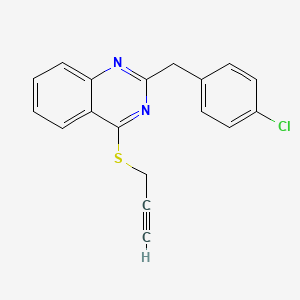
![2-(4-ethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2706133.png)
![Methyl 4-[(4-chlorophenyl)sulfanyl]-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2706135.png)
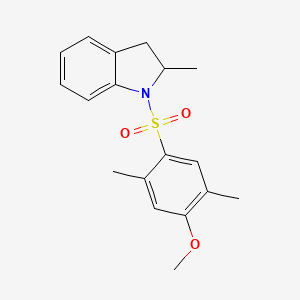
![4-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2706140.png)